2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
Brand Name:
Vulcanchem
CAS No.:
230615-59-5
VCID:
VC21159803
InChI:
InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)9-3-11(19(23)24)10(18(21)22)2-8(6)9/h2-3,6-7H,1,4-5H2
SMILES:
C1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F
Molecular Formula:
C13H10F3N3O5
Molecular Weight:
345.23 g/mol
2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
CAS No.: 230615-59-5
Cat. No.: VC21159803
Molecular Formula: C13H10F3N3O5
Molecular Weight: 345.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 230615-59-5 |
|---|---|
| Molecular Formula | C13H10F3N3O5 |
| Molecular Weight | 345.23 g/mol |
| IUPAC Name | 1-(4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)9-3-11(19(23)24)10(18(21)22)2-8(6)9/h2-3,6-7H,1,4-5H2 |
| Standard InChI Key | BDTXJBWOCIFUMR-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
| Canonical SMILES | C1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator